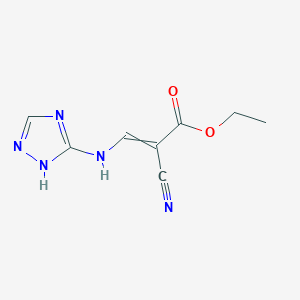![molecular formula C17H21ClN2O3 B2397042 N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride CAS No. 2418718-45-1](/img/structure/B2397042.png)
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride is a synthetic compound with the molecular formula C17H21ClN2O3 and a molecular weight of 336.82 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride typically involves the reaction of 2-oxochromene-3-carboxylic acid with 1-(aminomethyl)cyclohexane under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabapentin: A compound with a similar aminomethylcyclohexane structure, used as an anticonvulsant.
Benzamides: Compounds with similar amide functionalities, known for their diverse biological activities.
Imidazoles: Heterocyclic compounds with similar applications in pharmaceuticals and agrochemicals.
Uniqueness
N-[1-(Aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride is unique due to its combination of a cyclohexyl group, an aminomethyl group, and a chromene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(aminomethyl)cyclohexyl]-2-oxochromene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3.ClH/c18-11-17(8-4-1-5-9-17)19-15(20)13-10-12-6-2-3-7-14(12)22-16(13)21;/h2-3,6-7,10H,1,4-5,8-9,11,18H2,(H,19,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJZINDNRZFLRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)NC(=O)C2=CC3=CC=CC=C3OC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)
![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide](/img/structure/B2396960.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)
![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)






![ethyl 4-oxo-3-phenyl-5-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![2-(2-oxo-2-phenylethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2396977.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2396982.png)
